3-Ethylpyrrolidine-1-carbothioamide 3-Ethylpyrrolidine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 1565053-21-5
VCID: VC6213835
InChI: InChI=1S/C7H14N2S/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
SMILES: CCC1CCN(C1)C(=S)N
Molecular Formula: C7H14N2S
Molecular Weight: 158.26

3-Ethylpyrrolidine-1-carbothioamide

CAS No.: 1565053-21-5

Cat. No.: VC6213835

Molecular Formula: C7H14N2S

Molecular Weight: 158.26

* For research use only. Not for human or veterinary use.

3-Ethylpyrrolidine-1-carbothioamide - 1565053-21-5

Specification

CAS No. 1565053-21-5
Molecular Formula C7H14N2S
Molecular Weight 158.26
IUPAC Name 3-ethylpyrrolidine-1-carbothioamide
Standard InChI InChI=1S/C7H14N2S/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Standard InChI Key NNNRCTFJCXNKBM-UHFFFAOYSA-N
SMILES CCC1CCN(C1)C(=S)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

3-Ethylpyrrolidine-1-carbothioamide has the molecular formula C₇H₁₄N₂S and a molecular weight of 158.27 g/mol . Its IUPAC name derives from the pyrrolidine ring system, where:

  • A five-membered saturated ring contains four carbon atoms and one nitrogen atom.

  • The 3-position is substituted with an ethyl group (-CH₂CH₃).

  • The 1-position features a carbothioamide group (-C(=S)NH₂), distinguishing it from carboxamide analogs .

The compound’s canonical SMILES string is CCC1CCN(C1)C(=S)N, reflecting its stereochemistry and functional group arrangement .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, computational predictions using tools like PubChem’s structure generator suggest:

  • Polar surface area: 58.7 Ų, indicating moderate membrane permeability.

  • Rotatable bond count: 2 (ethyl and carbothioamide groups).

  • Hydrogen bond donors/acceptors: 2 donors (NH₂) and 2 acceptors (S, N) .

These properties align with structurally analogous pyrrolidine derivatives used in drug discovery .

Synthesis and Industrial Production

Industrial Manufacturing Considerations

Key challenges in large-scale production include:

  • Byproduct management: Thiourea derivatives may form during thiocarbonylation, requiring real-time monitoring systems .

  • Environmental compliance: Solvent recycling (e.g., THF, methanol) and waste stream treatment are critical for cost-effectiveness .

ParameterLaboratory ScaleIndustrial Scale
Yield70–85%90–95%
Reaction Time12–24 h4–8 h
Catalyst Loading5 mol%0.1–1 mol%
Purity>95%>99%

Data synthesized from analogous processes in patent literature .

Reactivity and Chemical Modifications

Nucleophilic Substitution

The carbothioamide group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example, reaction with benzylamine in anhydrous THF produces 1-benzyl-3-ethylpyrrolidine-1-carbothioamide, a precursor to antimicrobial agents .

Redox Reactions

  • Oxidation: Treatment with m-chloroperbenzoic acid converts the thioamide to a sulfoxide derivative, enhancing water solubility .

  • Reduction: Lithium aluminum hydride reduces the thioamide to 3-ethylpyrrolidine-1-carboxamide, a compound with demonstrated antitussive properties .

Industrial and Research Applications

Specialty Chemicals

The compound serves as:

  • Polymer additives: Thioamide groups improve thermal stability in polyamides .

  • Coordination complexes: Acts as a ligand for transition metals (e.g., Ru, Pd) in catalytic systems .

Drug Discovery

Ongoing medicinal chemistry efforts explore:

  • Covalent inhibitors: Thioamide-electrophile hybrids targeting cysteine proteases .

  • Prodrugs: pH-sensitive derivatives for colon-specific drug delivery .

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